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Compound of Interest

Compound Name: Pocenbrodib

Cat. No.: B12395056

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and key
experimental protocols for the clinical investigation of Pocenbrodib, a first-in-class, orally
bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-
binding protein (CBP). The information is based on the publicly available data from the Phase
1b/2a clinical trial NCT06785636.

Mechanism of Action

Pocenbrodib is designed to inhibit the catalytic activity of the paralogous transcriptional co-
activators, p300 and CBP. These proteins are crucial for the expression of a wide array of
genes involved in cancer cell growth, proliferation, and survival. In the context of metastatic
castration-resistant prostate cancer (NnCRPC), p300/CBP are key co-activators of the Androgen
Receptor (AR), a primary driver of prostate cancer progression. By inhibiting p300/CBP,
Pocenbrodib aims to downregulate the expression of AR and its target genes, thereby
overcoming resistance to standard-of-care AR-targeted therapies.
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Pocenbrodib’'s mechanism of action in inhibiting the p300/CBP signaling pathway.
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Clinical Trial Dosage and Administration

The following tables summarize the dosage and administration schedule for Pocenbrodib in
the Phase 1b/2a clinical trial (NCT06785636).

Phase 1b: Monotherapy Dose Escalation

This phase is designed to determine the safety, tolerability, and recommended Phase 2 dose
(RP2D) of Pocenbrodib as a monotherapy.

Pocenbrodib Administration
Dose Level Cycle Length
Dosage Schedule
Orally, once daily 28 days (21 days on,
1 50 mg
(QD) 7 days off)
Orally, once dail 28 days (21 days on,
) 100 mg Y. y ys ( y
(QD) 7 days off)
Orally, once dail 28 days (21 days on,
3 150 mg Y Y ys ( Y
(QD) 7 days off)
Orally, once dail 28 days (21 days on,
4 200 mg y y ys ( Y
(QD) 7 days off)
Orally, once dail 28 days (21 days on,
. 250 mg Y. y ys ( y
(QD) 7 days off)

Phase 2a: Combination Therapy

This phase evaluates the safety and efficacy of Pocenbrodib in combination with standard-of-
care therapies for mMCRPC.
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Pocenbrodib o Administration
Cohort Combination Agent

Dosage Schedule

To be determined from Orally, once daily
A Monotherapy

Phase 1b (QD)

] Pocenbrodib: Orally,
To be determined from ) )
B Abiraterone Acetate QD; Abiraterone:

Phase 1b
Orally, QD

] Pocenbrodib: Orally,
To be determined from ) )
C Olaparib QD; Olaparib: Orally,
Phase 1b QD

Pocenbrodib: Orally,
QD; 177Lu-PSMA-
To be determined from 617: Intravenous
D 177Lu-PSMA-617
Phase 1b infusion every 6
weeks for up to 6

cycles

Experimental Protocols

The following are representative protocols for the key experimental assays conducted in the
Pocenbrodib clinical trial. These are based on standard industry practices and publicly
available information.

Pharmacokinetic (PK) Analysis Protocol

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of
Pocenbrodib.

Methodology:
o Sample Collection:

o Blood samples (approximately 5 mL) will be collected in K2-EDTA tubes at pre-defined
time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 of
Cycle 1.
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o Trough samples will be collected pre-dose on specified days throughout the treatment
cycles.

e Plasma Preparation:

o Blood samples will be centrifuged at 1500 x g for 10 minutes at 4°C within 30 minutes of
collection.

o Plasma will be harvested and stored in duplicate aliquots at -80°C until analysis.

» Bioanalytical Method:

o Pocenbrodib concentrations in plasma will be determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o The method will be validated for linearity, precision, accuracy, and selectivity according to
regulatory guidelines.

e Data Analysis:

o Non-compartmental analysis will be used to determine key PK parameters, including:

Maximum plasma concentration (Cmax)

Time to maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Terminal half-life (t1/2)

Apparent clearance (CL/F)

Apparent volume of distribution (Vz/F)
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A representative workflow for pharmacokinetic analysis.

Pharmacodynamic (PD) and Biomarker Analysis
Protocol

Objective: To assess the biological effects of Pocenbrodib on its target and downstream
pathways, and to identify potential biomarkers of response.

1. Prostate-Specific Antigen (PSA) Monitoring:

» Sample Collection: Blood samples will be collected at screening, on Day 1 of each cycle, and
at the end of treatment.

e Analysis: Serum PSA levels will be measured using a validated immunoassay.

» Response Criteria: PSA response will be defined as a >50% decrease from baseline,
confirmed by a second measurement at least 3 weeks later.

2. Circulating Tumor Cell (CTC) Enumeration and Characterization:

o Sample Collection: Whole blood will be collected in CellSave Preservative Tubes at baseline
and at specified time points during treatment.

e CTC Enumeration: CTCs will be enumerated using the FDA-cleared CELLSEARCH®
system.

¢ AR-V7 Analysis: CTCs will be further analyzed for the expression of the androgen receptor
splice variant 7 (AR-V7) using a validated immunofluorescence or RT-gPCR assay.
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3. Biomarker Analysis from Tumor Biopsies:

o Sample Collection: Tumor biopsies will be collected at baseline and, where feasible, on-
treatment.

e Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tissue sections will
be stained for key biomarkers, including:

o p300/CBP
o Acetylated histones (e.g., H3K27ac)
o Androgen Receptor

» Next-Generation Sequencing (NGS): DNA and RNA will be extracted from tumor tissue to
identify genetic alterations and gene expression profiles associated with response or
resistance to Pocenbrodib.
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Workflow for pharmacodynamic and biomarker analysis.

Conclusion

The clinical development of Pocenbrodib represents a promising new approach for the
treatment of metastatic castration-resistant prostate cancer. The Phase 1b/2a trial is designed
to rigorously evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this
novel p300/CBP inhibitor, both as a monotherapy and in combination with existing therapies.
The comprehensive biomarker strategy integrated into the trial will be crucial for identifying
patients most likely to benefit from this targeted therapy and for elucidating the mechanisms of
response and resistance. The protocols outlined in these application notes provide a framework
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for the key experimental procedures that will generate the data necessary to advance the
clinical development of Pocenbrodib.

 To cite this document: BenchChem. [Application Notes and Protocols: Pocenbrodib Dosage
and Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395056#pocenbrodib-dosage-and-administration-
in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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